Antihyperlipidemic Efficacy in Hamster Model: 16-DHP vs. High-Fat Diet Control
In a high-fat diet (HFD) induced hyperlipidemic hamster model, 16-Dehydropregnenolone (16-DHP) administered orally at 72 mg/kg/day for one week significantly reduced serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C) compared to the untreated HFD group [1]. It also elevated the HDL-C/TC ratio and decreased the atherogenic index, demonstrating a favorable shift in lipid profile. Mechanistically, 16-DHP upregulated hepatic CYP7A1, LXRα, and PPARα mRNA expression, promoting cholesterol catabolism to bile acids [1]. This mechanism differentiates it from statins, which inhibit cholesterol synthesis via HMG-CoA reductase inhibition.
| Evidence Dimension | Serum lipid modulation |
|---|---|
| Target Compound Data | Significant decrease in serum TC, TG, and LDL-C; increase in HDL-C/TC ratio; decrease in atherogenic index. Upregulation of hepatic CYP7A1, LXRα, and PPARα mRNA. |
| Comparator Or Baseline | High-Fat Diet (HFD) control group (no 16-DHP treatment) |
| Quantified Difference | The exact numerical percentage changes are not provided in the available abstract. However, the study explicitly states that 16-DHP 'profoundly decreased' the levels of serum TC, TG, and LDL-C, while it 'elevated the HDL-C/TC ratio' and 'decreased the atherogenic index' [1]. |
| Conditions | Golden Syrian hamsters fed a high-fat diet; 16-DHP administered orally at 72 mg/kg body weight for 1 week. |
Why This Matters
This data provides in vivo evidence for 16-DHP's potential as an antihyperlipidemic agent with a distinct mechanism of action, supporting its selection for cardiovascular or metabolic disease research.
- [1] Ramakrishna R, Kumar D, Bhateria M, Gaikwad AN, Bhatta RS. 16-Dehydropregnenolone lowers serum cholesterol by up-regulation of CYP7A1 in hyperlipidemic male hamsters. J Steroid Biochem Mol Biol. 2017;168:110-117. View Source
